alpha-Irone

Description

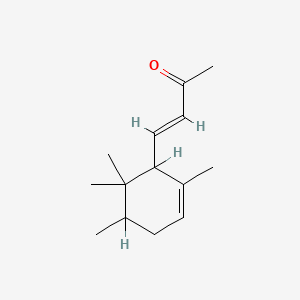

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQOJFLIJNRDHK-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=C(C(C1(C)C)C=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC=C(C(C1(C)C)/C=C/C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to pale yellow liquid | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Irone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 to 112.00 °C. @ 3.00 mm Hg | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

110 mg/L @ 20 °C (exp), 1 ml in 4 ml 70% alcohol (in ethanol) | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Irone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.939 | |

| Record name | alpha-Irone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

79-69-6 | |

| Record name | alpha-Irone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2,5,6,6-tetramethylcyclohex-2-enyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

alpha-Irone discovery and history

An In-depth Technical Guide to the Discovery and History of alpha-Irone

Executive Summary

This compound is a sesquiterpenoid and a key constituent responsible for the characteristic violet and orris aroma. First discovered in 1892 from orris butter, its complex structure was not fully elucidated until 1943.[1] As a group of methylionone odorants, irones, particularly (−)-cis-α-irone, are highly valued in the fragrance and flavor industries.[2] Due to the high cost and lengthy process of natural extraction from the rhizomes of Iris species, numerous synthetic routes have been developed. This guide provides a comprehensive overview of the history, physicochemical properties, synthesis protocols, and production pathways of this compound, tailored for professionals in research and development.

History and Discovery

The history of irones predates that of the structurally similar ionones. Irones were first discovered in 1892, isolated from orris butter, the essential oil extracted from the rhizomes of iris plants.[1] The structural elucidation of this compound was a significant challenge and was only accomplished in 1943.[1] Naturally occurring irones develop through the slow oxidative degradation of triterpenoids in the dried iris rhizomes over several years.[2][3] this compound is functionally related to alpha-ionone (B122830), being a methyl ketone where a hydrogen at position 5 of the cyclohex-2-en-1-yl ring is substituted by a methyl group.[4]

Physicochemical Properties of this compound

The quantitative properties of this compound are summarized in the tables below. Data is compiled from various sources to provide a comprehensive reference.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₄H₂₂O | [1][4] |

| Molecular Weight | 206.32 g/mol | [4][5] |

| CAS Number | 79-69-6 | [5] |

| Appearance | Colorless to Pale Yellow Liquid | [1][6] |

| Density (d₄²⁰) | 0.933 - 0.9360 g/cm³ | [1][5] |

| Boiling Point | 110°C (at reduced pressure) | [1][6] |

| Flash Point | 131°C (267.8°F) | [1] |

| Vapor Pressure | 0.00397 - 0.0053 hPa (@20°C) | [1][6] |

| Log P | >3.80 - 4.4 | [1][6] |

| Refractive Index (n_D²⁰) | 1.490 - 1.50119 | [1][5] |

| Odor Threshold | 7.373 ng/L air |[1] |

Table 2: Spectroscopic and Stereoisomer-Specific Properties

| Isomer Form | Property | Value | Reference(s) |

|---|---|---|---|

| dl-cis-α-Irone | UV max (ethanol) | 227 nm (ε 15400) | [5] |

| Density (d₄²⁰) | 0.9360 | [5] | |

| Refractive Index (n_D²⁰) | 1.50098 | [5] | |

| d-cis-α-Irone | Optical Rotation [α]_D²⁰ | +109° (CH₂Cl₂) | [5] |

| dl-trans-α-Irone | UV max (ethanol) | 229 nm (ε 15450) | [5] |

| Density (d₄²⁰) | 0.9347 | [5] | |

| Refractive Index (n_D²⁰) | 1.50119 | [5] |

| d-trans-α-Irone | Optical Rotation [α]_D²⁰ | +420° (CH₂Cl₂) |[5] |

Synthesis and Experimental Protocols

The high cost of natural extraction has driven the development of various chemical synthesis routes.[1] Industrial preparations have been patented since the late 1950s.[5]

General Synthesis via Pseudoirone Cyclization

A common route for synthesizing irones involves the cyclization of a precursor molecule, pseudoirone. This method allows for the preferential formation of specific isomers like this compound by selecting the appropriate catalyst.

Experimental Protocol:

-

Condensation: 3,6,7-trimethyl-octa-2,6-dienal is condensed with acetone to yield the acyclic intermediate, Pseudoirone.[1]

-

Cyclization: The Pseudoirone is then treated with an acid catalyst. The choice of catalyst influences the isomeric composition of the final product. For the preferential formation of this compound, phosphoric acid is often used.[1] Other agents, such as boron trifluoride, have also been employed to produce mixtures rich in specific this compound stereoisomers.[7]

Synthesis from α-Ionone

A specific laboratory-scale synthesis of this compound starting from alpha-ionone has been documented, involving a Grignard reaction followed by epoxidation and rearrangement.

Experimental Protocol:

-

Grignard Reaction: A solution of 50 g (0.26 mol) of α-ionone in 150 ml of tetrahydrofuran (B95107) is added dropwise over 20 minutes to a Grignard solution pre-prepared from 9.72 g (0.4 mol) of magnesium and 44.9 g (0.42 mol) of vinyl bromide in tetrahydrofuran, maintaining the temperature between 15°C and 20°C.[8] The mixture is stirred for an additional 3 hours at room temperature.[8] Work-up yields crude 9-vinyl-α-ionol.[8]

-

Epoxidation: 53.2 g (0.242 mol) of the crude 9-vinyl-α-ionol is subjected to epoxidation to yield approximately 59.0 g of crude 9-vinyl-α-ionol epoxide.[8]

-

Rearrangement: 58.0 g of the epoxide is dissolved with 26.5 g (0.13 mol) of aluminium isopropylate in 175 ml of isopropanol.[8]

-

Purification: The resulting crude product is purified by distillation over a 20 cm Widmer column to yield olfactorily pure this compound with a boiling point of 73°-74° C./0.3 mmHg.[8]

Production Pathways & Biological Relevance

This compound can be obtained via chemical synthesis, extraction from natural sources (native biosynthesis), or through engineered metabolic pathways (artificial biosynthesis).

-

Chemical Synthesis: This route uses non-natural precursors like methyl-3-psi-ionone and acid catalysis, resulting in a racemic mixture of various irone isomers (α, β, and γ).[9]

-

Native Biosynthesis: In Iris species, a bifunctional methyltransferase and cyclase (bMTC) is hypothesized to convert the natural precursor iridal into cycloiridal, which then leads to this compound. This pathway has a theoretical carbon yield of 46.7% from the C30 precursor.[9]

-

Artificial Biosynthesis: This novel approach combines chemical and biological principles. A promiscuous bMTC enzyme is used to convert psi-ionone (which can be derived from lycopene) directly into this compound. This engineered pathway boasts a higher theoretical carbon yield of 65%.[9]

The primary biological relevance of this compound is its potent olfactory properties. It is a highly sought-after fragrance ingredient used to impart orris root and violet flower notes in perfumes, where it provides tenacity and volume.[1][10] It is also approved for use as a flavoring agent in food products by regulatory bodies such as the FDA and JECFA.[4][11] While extensive research exists on the signaling pathways of molecules with similar names, such as Interferon-alpha, specific intracellular signaling pathways directly modulated by this compound in mammalian cells are not well-documented beyond the olfactory receptors responsible for its scent perception.

References

- 1. ScenTree - this compound (CAS N° 79-69-6) [scentree.co]

- 2. Irone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C14H22O | CID 5371002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. Irone Alpha | Givaudan [givaudan.com]

- 7. US2517800A - Process for preparing this compound isomers by cyclization of pseudoirones - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound, 79-69-6 [thegoodscentscompany.com]

- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

The Elucidation of the Chemical Structure of alpha-Irone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Irone, a C14-ketone, is a key component of the essential oil derived from the rhizomes of various Iris species, imparting the characteristic violet-like fragrance.[1][2][3] The journey to fully elucidate its complex chemical structure, including its various isomeric and stereoisomeric forms, has been a multi-faceted endeavor spanning decades of chemical research. This technical guide provides an in-depth overview of the core methodologies and logical frameworks employed in the structural determination of this compound, with a focus on spectroscopic techniques, chiral separations, and chemical degradation methods.

Physicochemical and Spectroscopic Data of this compound Isomers

The initial steps in the structure elucidation of this compound involved determining its fundamental physicochemical properties. The molecular formula was established as C14H22O, with a corresponding molecular weight of approximately 206.32 g/mol .[4] Subsequent investigations revealed the existence of several isomers, primarily α-, β-, and γ-irone, which differ in the position of the double bond within the cyclohexenyl ring. Furthermore, the presence of multiple chiral centers gives rise to various stereoisomers (cis/trans diastereomers and enantiomers).[1][3]

A summary of the key physicochemical and spectroscopic data for the major irone isomers is presented in Table 1.

| Property | (+)-cis-α-Irone | (-)-cis-α-Irone | (+)-trans-α-Irone | β-Irone | (+)-cis-γ-Irone |

| Molecular Formula | C14H22O | C14H22O | C14H22O | C14H22O | C14H22O |

| Molecular Weight | 206.32 | 206.32 | 206.32 | 206.32 | 206.32 |

| Typical % in Iris germanica | 61.48% (as (-)-cis-α-irone) | 61.48% | 0.91% | 0.71% | 37.60% (as (-)-cis-γ-irone) |

| Typical % in Iris pallida | 34.46% (as (+)-cis-α-irone) | 34.46% | 4.16% | 0.16% | 61.26% |

| Olfactory Notes | Fine iris scent, floral, green, woody, fruity[1] | - | Weak scent, sweet, dry, violet, rosy[1] | Strong transparent fruity/green top note, rich violet floral middle note, lasting powdery and woody note | Strong powdery, floral, sweet, green, woody, dry, rosy[1] |

Experimental Protocols

The structural elucidation of this compound relies on a combination of modern spectroscopic and chromatographic techniques, supplemented by classical chemical degradation methods.

Spectroscopic Analysis

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to identify the connectivity of atoms and the stereochemical relationships between different parts of the molecule.

Protocol for ¹H and ¹³C NMR of this compound:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Filter the solution through a pipette plugged with glass wool into a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: Same as for ¹H NMR.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., with composite pulse decoupling).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR Spectroscopy: To further elucidate the structure and assign all proton and carbon signals unambiguously, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

2.1.2 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, providing crucial information about its elemental composition and substructures.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) of this compound:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5 °C/min) to ensure separation of isomers.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Interface Temperature: 280 °C.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments that provide structural information. Compare the obtained mass spectrum with library databases for confirmation.

Chiral Separation

The separation of the enantiomers of this compound is essential for determining their individual olfactory properties and for confirming the absolute stereochemistry. Chiral gas chromatography is a powerful technique for this purpose.

Protocol for Chiral Gas Chromatography of this compound Enantiomers:

-

Sample Preparation: Prepare a dilute solution of the racemic or enantiomerically enriched this compound sample in a suitable solvent (e.g., hexane).

-

Chiral Gas Chromatography (GC):

-

Column: A chiral capillary column, often based on derivatized cyclodextrins (e.g., Rt-βDEXcst, 30 m x 0.32 mm i.d., 0.25 µm film thickness).[5]

-

Carrier Gas: Hydrogen or Helium.

-

Injector Temperature: 220-250 °C.

-

Oven Temperature Program: An optimized temperature program is crucial for achieving baseline separation of the enantiomers. This typically involves a slow ramp rate (e.g., 1-2 °C/min) over the elution temperature range of the isomers.[5]

-

Detector: Flame Ionization Detector (FID).

-

-

Data Analysis: Determine the retention times of the two enantiomers. The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample.

Chemical Degradation

Historically, chemical degradation methods were instrumental in piecing together the structure of complex natural products before the advent of modern spectroscopic techniques. Ozonolysis, in particular, was used to cleave carbon-carbon double bonds and identify the resulting fragments.

Protocol for Ozonolysis of this compound:

-

Reaction Setup: Dissolve a known amount of this compound in a non-participating solvent such as dichloromethane or methanol (B129727) at a low temperature (typically -78 °C, a dry ice/acetone bath).

-

Ozonolysis: Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

-

Workup:

-

Reductive Workup: To obtain aldehydes and ketones, quench the reaction with a reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc dust and water.[6]

-

Oxidative Workup: To obtain carboxylic acids and ketones, quench the reaction with an oxidizing agent such as hydrogen peroxide.[6]

-

-

Product Analysis: Isolate and purify the degradation products using techniques such as column chromatography. Characterize the structure of the fragments using standard spectroscopic methods (NMR, IR, MS).

Logical Framework and Experimental Workflow

The elucidation of the chemical structure of this compound follows a logical progression of experiments designed to answer specific questions about its molecular architecture.

The process begins with the isolation of the irone mixture from its natural source. Initial elemental analysis and mass spectrometry establish the molecular formula. Spectroscopic techniques like IR and UV-Vis provide preliminary information about the functional groups present. Chemical degradation, particularly ozonolysis, was historically crucial for breaking down the molecule into smaller, more easily identifiable fragments, allowing for the proposal of the basic carbon skeleton and the different isomeric forms.

Modern NMR techniques, including 2D experiments, are then employed to confirm the precise connectivity of all atoms and to determine the relative stereochemistry (cis or trans) of the substituents on the cyclohexenyl ring. To address the chirality of this compound, chiral chromatography is used to separate the enantiomers. Finally, the absolute stereochemistry can be unequivocally determined by X-ray crystallography of a suitable crystalline derivative or through stereoselective synthesis and comparison with the natural product.

Signaling Pathways and Molecular Interactions

While this compound itself is not directly involved in signaling pathways in the context of drug development, understanding its interaction with olfactory receptors is a key area of research in fragrance science. The different stereoisomers of this compound exhibit distinct olfactory properties, indicating a specific and stereoselective interaction with olfactory receptors in the nasal epithelium. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

The stereospecificity of this interaction highlights the importance of chiral separation in understanding the structure-activity relationship of odorant molecules. The distinct smells of the different this compound isomers are a direct consequence of how their unique three-dimensional shapes fit into the binding pockets of specific olfactory receptors.

Conclusion

The complete structural elucidation of this compound is a testament to the power of a synergistic approach combining classical chemical methods with advanced spectroscopic and chromatographic techniques. The determination of its molecular formula, the identification of its various isomers, and the resolution of its stereochemistry have provided a comprehensive understanding of this important natural product. This detailed structural knowledge is not only crucial for the fragrance industry but also serves as a valuable case study for researchers and scientists in the broader field of natural product chemistry and drug development, where the precise determination of molecular structure is paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. From commercial racemic fragrances to odour active enantiopure compounds: the ten isomers of irone [comptes-rendus.academie-sciences.fr]

- 3. iris.cnr.it [iris.cnr.it]

- 4. This compound | C14H22O | CID 5371002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Natural Occurrence of Alpha-Irone in Iris Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of alpha-irone in various Iris species. It details the quantitative distribution of this valuable sesquiterpene, outlines the experimental protocols for its extraction and analysis, and illustrates the biosynthetic and experimental workflows. Irones, particularly this compound, are highly sought-after compounds in the fragrance and pharmaceutical industries for their characteristic violet-like aroma and potential biological activities.

Quantitative Data of Irone Content in Iris Species

The concentration of irones, including the alpha-isomer, varies significantly among different Iris species and is influenced by post-harvest processing, such as the aging of rhizomes. The following table summarizes quantitative data from various studies.

| Iris Species | Plant Part | Irone Isomer(s) | Concentration | Analytical Method |

| Iris pseudopallida | Dried Rhizomes | cis-α-irone | 43.74–45.76% of volatile compounds | HS-SPME-GC-MS |

| Iris pseudopallida | Dried Rhizomes | cis-α-irone | 24.70% of essential oil | Hydrodistillation-GC-MS |

| Iris pallida | Dried Rhizomes | Total Irones | 1386 mg/kg (dry mass) | Not Specified |

| Iris pallida | Fresh Rhizomes | Total Irones | 866 µ g/plant (fresh mass) | Not Specified |

| Iris pallida | Rhizomes | α-irone | 2.85% of essential oil | Not Specified |

| Iris germanica | Stored Rhizomes | α-irone | 29.4–31.2% of essential oil | Not Specified |

| Iris germanica | Stored Rhizomes | γ-irone | 55.2–59% of essential oil | Not Specified |

| Iris germanica | Rhizome Essential Oil | (+)-trans-α-irone | 0.91% | Not Specified |

| Iris germanica | Rhizome Essential Oil | (-)-cis-α-irone | 61.48% | Not Specified |

| Iris germanica | Rhizome Essential Oil | (-)-cis-γ-irone | 37.60% | Not Specified |

| Iris graminea | Leaves | cis-α-irone | 2.71% of essential oil | Steam Distillation |

Biosynthesis of Irones in Iris

Irones are not present in fresh Iris rhizomes but are formed during a prolonged aging and drying period of 2 to 5 years.[1] The precursors to irones are C31 triterpenoid (B12794562) compounds known as iridals.[2][3][4] Through oxidative degradation, these iridals are transformed into the C14 ketone structures of irones.[5] The key precursors in prominent Iris species include iripallidal and iriflorental in Iris pallida, and α-irigermanal in Iris germanica.[4]

Experimental Protocols

Sample Preparation: Aging of Iris Rhizomes

For the development of irones, harvested rhizomes of species like Iris germanica and Iris pallida must undergo a lengthy storage period.[1]

-

Harvesting: Rhizomes are typically harvested, cleaned, and peeled.[1][6]

-

Drying and Aging: The peeled rhizomes are then dried and stored in a well-ventilated area for two to five years.[1] This aging process is critical for the enzymatic and oxidative conversion of iridal (B600493) precursors into the desired irones.[3]

Extraction of Irones from Aged Rhizomes

Several methods can be employed for the extraction of irones from aged iris rhizomes. The choice of method can significantly impact the yield and chemical profile of the extract.

a) Steam Distillation

This traditional method is used to produce "orris butter," a waxy substance rich in irones and myristic acid.[1][7]

-

Milling: Finely mill the aged and dried iris rhizomes to a powder.[7]

-

Distillation: Subject the powdered rhizomes to steam distillation. High-pressure steam is passed through the plant material, causing the volatile compounds, including irones, to vaporize.[1]

-

Condensation: The resulting steam and oil vapor mixture is cooled in a condenser.[1]

-

Separation: The condensed mixture separates into an aqueous layer (hydrosol) and the essential oil layer (orris butter).[1]

-

Collection: The orris butter is collected for further analysis.

b) Solvent Extraction

This method is suitable for producing resinoids and can be used for analytical quantification.[8][9]

-

Grinding: Grind the dried and aged rhizomes.

-

Extraction: Macerate the ground material in a suitable solvent. A common solvent system is a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 70:30 v/v).[8] The extraction is typically repeated multiple times (e.g., three times) to ensure maximum yield.

-

Filtration: Filter the mixture to remove solid plant material.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract or resinoid.

c) Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, solvent-free technique ideal for analyzing the volatile profile of the rhizomes and for rapid quantification of irones.[8][10][11]

-

Sample Preparation: Place a small amount of powdered, aged rhizome into a headspace vial.

-

Incubation: Seal the vial and incubate at a controlled temperature to allow volatile compounds to equilibrate in the headspace.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile analytes.[10]

-

Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis.

Quantification and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating, identifying, and quantifying the individual irone isomers.[10][12]

-

Injection: Introduce the sample into the GC system, either via direct liquid injection of a solvent extract or thermal desorption from a SPME fiber.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polar capillary column).

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of each compound by comparison with spectral libraries.

-

Quantification: The abundance of each irone isomer is determined by integrating the area of its corresponding peak in the chromatogram. For accurate quantification, an internal or external calibration method with a certified reference standard is employed.[8][11]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction and analysis of this compound from Iris rhizomes.

References

- 1. mechotech.in [mechotech.in]

- 2. Phytochemistry and Biological Activities of Iris Species Growing in Iraqi Kurdistan and Phenolic Constituents of the Traditional Plant Iris postii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. WO2009004517A1 - Process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterisation and quantification of flavonoids in Iris germanica L. and Iris pallida Lam. resinoids from Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. An alternative method for irones quantification in iris rhizomes using headspace solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas Chromatography-Mass Spectrometry Analysis of Volatile Organic Compounds from Three Endemic Iris Taxa: Headspace Solid-Phase Microextraction vs. Hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of alpha-Irone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of alpha-Irone, a significant ketone in fragrance chemistry. The document details its structural characteristics, isomeric forms, and key physical and chemical data. Furthermore, it outlines experimental methodologies for the determination of these properties and illustrates the relevant biological signaling pathway.

Physicochemical Properties of this compound

This compound is a natural organic compound classified as a monoterpenoid, primarily recognized for its characteristic floral, violet-like aroma.[1] It is a key component in high-end perfumery, particularly in creating orris and violet fragrances.[2][3][4] The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂O | [2][5][6] |

| Molecular Weight | 206.32 g/mol | [7][8][9] |

| Appearance | Colorless to pale yellow liquid | [1][5][6][10] |

| Boiling Point | 110-112 °C at 3.00 mm Hg; ~280-295 °C at 760 mm Hg (est.) | [7][11][12] |

| Melting Point | < 25 °C | [7][13] |

| Density | 0.932-0.939 g/mL at 20-25 °C | [5][7][8][11][14] |

| Refractive Index | 1.497-1.503 at 20 °C | [5][7][11] |

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents.[1][10] Water solubility is approximately 110 mg/L at 20 °C.[7][11] | |

| Vapor Pressure | 0.004 mmHg at 25 °C (est.) | [11] |

| Flash Point | > 100 °C (212 °F) | [10][11] |

| logP (o/w) | 3.8 - 4.4 | [5][6][13] |

Chirality and Isomerism

This compound is a chiral molecule, and its different stereoisomers can exhibit varying olfactory properties.[1][15] The term "irone" encompasses several isomers, including alpha-, beta-, and gamma-irone (B1235832), which differ in the position of the double bond within the cyclohexene (B86901) ring.[5] Furthermore, alpha- and gamma-irone can exist as cis- and trans- diastereomers, each with a corresponding enantiomer.[14] Commercial this compound is often a mixture of these isomers.[14] The specific stereochemistry of the isomers has been determined using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.[14]

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducible research. The following sections outline standard methodologies that can be applied to this compound.

Workflow for Physicochemical Characterization

The characterization of this compound involves a series of analytical techniques to determine its properties and purity.

Boiling Point Determination (Thiele Tube Method)

The boiling point can be determined using a Thiele tube, which allows for uniform heating of a liquid sample.[1]

-

Apparatus Setup: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed in the fusion tube. The fusion tube is then attached to a thermometer.

-

Heating: The assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[1]

Density Measurement

Density can be measured using a pycnometer or a hydrometer for a precise determination.

-

Pycnometer Method: A pycnometer of a known volume is weighed empty and then filled with the this compound sample. The pycnometer is then weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Hydrometer Method: A hydrometer is gently placed into a graduated cylinder containing this compound. The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.

Refractive Index Measurement

An Abbe refractometer is commonly used to measure the refractive index of liquids.[16]

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus and on the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.[15] The measurement is typically performed at a standard temperature, such as 20°C, as refractive index is temperature-dependent.

Solubility Testing

The solubility of this compound in various solvents can be determined by the following procedure:

-

Sample Preparation: A known mass of this compound is added to a specific volume of the solvent in a test tube or vial.

-

Mixing: The mixture is agitated, for instance by vortexing or sonication, to facilitate dissolution.[12]

-

Observation: The solution is visually inspected for the presence of undissolved solute. If the solute completely dissolves, it is considered soluble at that concentration.

-

Quantitative Analysis: For a more precise measurement, the concentration of the dissolved this compound in the saturated solution can be determined using techniques like UV-Vis spectroscopy or chromatography.

Spectroscopic and Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the components of a mixture. For the analysis of irone isomers, a typical GC-MS protocol would involve:

-

Column: A capillary column suitable for separating volatile organic compounds, such as a BPX5 column (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

-

Temperature Program: An initial temperature of around 50°C, held for a few minutes, followed by a ramp up to a final temperature of 260-270°C.[5][11]

-

Detection: A mass spectrometer is used as the detector to identify the individual isomers based on their mass spectra.[5][11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound and its isomers.[6][17] The chemical shifts, integration of signals, and coupling patterns provide detailed information about the connectivity of atoms.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[18] For this compound, a strong absorption band in the region of 1660-1770 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the ketone.[16]

-

Chiral High-Performance Liquid Chromatography (HPLC): To separate the enantiomers of this compound, chiral HPLC is employed.[6][10] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[10][19] The choice of the CSP and the mobile phase is critical for achieving good resolution.

Olfactory Signaling Pathway

The sense of smell is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[20][21] These receptors are G-protein coupled receptors (GPCRs).[18][20] While the specific receptor for this compound is not definitively identified in the provided search results, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule like this compound to its specific OR, the receptor undergoes a conformational change.[4] This change activates an associated G-protein, specifically the olfactory G-protein (G_olf).[21] The activated alpha subunit of G_olf then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][13][21] The resulting increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na⁺ and Ca²⁺ ions.[9][21][22] This influx depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing.[21]

References

- 1. iris.cnr.it [iris.cnr.it]

- 2. ScenTree - this compound (CAS N° 79-69-6) [scentree.co]

- 3. foreverest.net [foreverest.net]

- 4. perfumersworld.com [perfumersworld.com]

- 5. Synthesis and olfactory evaluation of (±)-β-irone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alpha-Ionone(127-41-3) 1H NMR [m.chemicalbook.com]

- 7. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 11. obrnutafaza.hr [obrnutafaza.hr]

- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 13. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 14. gcms.cz [gcms.cz]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jackwestin.com [jackwestin.com]

- 18. personal.utdallas.edu [personal.utdallas.edu]

- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 20. Reactome | Olfactory Signaling Pathway [reactome.org]

- 21. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. cusabio.com [cusabio.com]

The Stereoisomerism of α-Irone: A Comprehensive Technical Guide

Abstract

α-Irone, a key component of the prized orris root oil, is a C14-ketone renowned for its characteristic violet-like aroma. Its olfactory properties are intrinsically linked to its complex stereochemistry. This technical guide provides an in-depth exploration of the stereoisomerism of α-irone, detailing the structural nuances of its various stereoisomers and their distinct sensory profiles. We present a summary of quantitative data on the natural distribution of these isomers and furnish detailed experimental protocols for their separation and analysis, including enzymatic kinetic resolution, column chromatography, and chiral gas chromatography. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of fragrance chemistry, natural product synthesis, and drug development.

Introduction to the Stereochemistry of α-Irone

α-Irone (C₁₄H₂₂O) is a monocyclic ketone characterized by a tetramethyl-substituted cyclohexenyl ring and a butenone side chain.[1][2][3] The presence of two chiral centers at the C2 and C6 positions of the cyclohexenyl ring, coupled with the potential for cis/trans isomerism related to the substituents on the ring, gives rise to a rich stereochemical landscape.[1][4] Furthermore, α-irone is part of a larger family of irone isomers, including β-irone and γ-irone, which differ in the position of the double bond within the cyclohexenyl ring.[5][6]

The stereoisomers of α-irone are of particular interest due to their significantly different olfactory properties. The cis-isomers of α-irone are known to be highly aromatic, possessing the desirable violet and orris notes, whereas the trans-isomers are comparatively weak in odor.[1][7] This disparity underscores the critical importance of stereoselective synthesis and separation in the fragrance industry.

The Stereoisomers of α-Irone

The stereoisomerism of α-irone can be categorized into two main types:

-

Diastereomerism (cis/trans isomerism): This arises from the relative orientation of the methyl group at C2 and the butenone side chain at C6. When these two groups are on the same side of the ring, the isomer is designated as cis. When they are on opposite sides, it is designated as trans.[1]

-

Enantiomerism: Each of the cis and trans diastereomers is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated using the R/S and (+)/(-) nomenclature. For instance, (+)-cis-α-irone has the (2S, 6R) configuration.[1]

In total, there are four stereoisomers of α-irone:

-

(+)-cis-α-Irone

-

(-)-cis-α-Irone

-

(+)-trans-α-Irone

-

(-)-trans-α-Irone

dot

References

- 1. From commercial racemic fragrances to odour active enantiopure compounds: the ten isomers of irone [comptes-rendus.academie-sciences.fr]

- 2. iris.cnr.it [iris.cnr.it]

- 3. researchgate.net [researchgate.net]

- 4. Enantiomer separation of alpha-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2022225459A1 - Synthesis of enantiopure cis-α-irone from a renewable carbon source - Google Patents [patents.google.com]

- 6. lcms.cz [lcms.cz]

- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]

The Enantioselective Landscape of alpha-Irone: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alpha-irones, a group of fragrant sesquiterpenoids, are the principal components responsible for the characteristic aroma of the iris flower. Beyond their olfactory significance, the stereochemistry of these molecules plays a pivotal role in their biological interactions. This technical guide provides a comprehensive overview of the biological activities of the enantiomers of alpha-irone, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While the olfactory properties of this compound enantiomers are well-documented, research into their other biological activities, such as antimicrobial, antioxidant, and cytotoxic effects, is an emerging field. This guide synthesizes the available information to provide a resource for researchers and professionals in drug development and related scientific disciplines.

Quantitative Biological Data

The biological activity of this compound enantiomers is most extensively characterized in the context of olfaction. The odor perception and thresholds of the cis- and trans-alpha-irone enantiomers exhibit notable differences, highlighting the stereospecificity of olfactory receptors.

Table 1: Olfactory Properties of this compound Enantiomers

| Enantiomer | Odor Description | Odor Threshold (in air) |

| (+)-cis-alpha-Irone | Violet-like, with woody, methylionone undertones; Green, light, weak.[1][2] | 100 ppm[1] |

| (-)-cis-alpha-Irone | Slightly stronger with a distinct 'orris-butter' character; Single-floral, ionone-like notes.[1][2] | 10 ppm[1] |

| (+)-trans-alpha-Irone | Sweet, woody, and slightly fruity. | Not available |

| (-)-trans-alpha-Irone | Weak, woody, and slightly floral. | Not available |

While quantitative data for other biological activities of purified this compound enantiomers are limited in the public domain, studies on Iris plant extracts, which are rich in irones, provide valuable insights into their potential therapeutic applications.

Table 2: Biological Activities of Iris Plant Extracts Containing Irones

| Plant Extract | Biological Activity | Assay | Results (IC50 or MIC) |

| Iris pallida methanolic leaf extract | Anti-biofilm (adhesion) | Crystal Violet Assay | S. aureus: 139.4 ± 2.0 mg/L, P. aeruginosa: 88.5 ± 1.6 mg/L[3] |

| Iris germanica rhizome extract | Cytotoxicity | MTT Assay | A375 (melanoma) cells: 0.0438 mg/mL[4] |

| Iris tectorum rhizome compounds | Cytotoxicity | SRB Assay | MCF-7 (breast cancer) and C32 (amelanotic melanoma) cells: 11-23 µM (for Iritectol B, Isoiridogermanal, and Iridobelamal A)[5] |

| Iris taochia ethanolic extract | Antioxidant | DPPH Radical Scavenging | IC50: 24.75 µg/ml[6] |

| Iris taochia aqueous extract | Antioxidant | DPPH Radical Scavenging | IC50: 30.13 µg/ml[6] |

Note: The IC50 and MIC values in Table 2 are for the entire plant extract and not for isolated this compound enantiomers. The concentration of irones in these extracts can vary, and other phytochemicals present may contribute to the observed biological activity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections provide methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound enantiomers.

Enzymatic Kinetic Resolution of this compound Enantiomers

This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of a racemic mixture of this compound, a common method for obtaining enantiomerically enriched samples.[7][8]

Objective: To separate the enantiomers of this compound using lipase-catalyzed transesterification.

Materials:

-

Racemic this compound

-

Lipase (B570770) from Pseudomonas cepacia (Amano Lipase PS)

-

Vinyl acetate (B1210297) (acyl donor)

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

-

Magnetic stirrer and hot plate

-

Reaction vessel

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Dissolve racemic this compound in the anhydrous organic solvent in the reaction vessel.

-

Add the acyl donor, vinyl acetate, to the solution. The molar ratio of acyl donor to substrate is typically in excess (e.g., 2-5 equivalents).

-

Add the lipase from Pseudomonas cepacia to the reaction mixture. The amount of enzyme is typically 10-50% of the substrate weight.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the progress of the reaction by TLC or chiral gas chromatography. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted enantiomers.

-

Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

-

Concentrate the filtrate using a rotary evaporator.

-

Purify the resulting mixture of the acylated and unreacted this compound enantiomers by silica gel column chromatography. A solvent gradient (e.g., increasing percentage of ethyl acetate in hexane) is typically used for elution.

-

Collect the fractions and analyze them by TLC and chiral GC to identify and pool the fractions containing the pure acylated and unreacted enantiomers.

-

The acylated enantiomer can be deacylated (e.g., by hydrolysis with potassium hydroxide (B78521) in methanol) to obtain the corresponding pure enantiomer of this compound.[1]

Chiral Gas Chromatography (GC) Analysis of this compound Enantiomers

This protocol outlines a general method for the analytical separation and quantification of this compound enantiomers.

Objective: To determine the enantiomeric excess (ee) of this compound samples.

Instrumentation and Materials:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXcst)[]

-

Carrier gas (e.g., hydrogen or helium)

-

Injector and detector gases (e.g., hydrogen, air)

-

Sample of this compound enantiomers dissolved in a suitable solvent (e.g., hexane)

-

Autosampler or manual syringe

Procedure:

-

Instrument Setup:

-

Install the chiral capillary column in the GC oven.

-

Set the injector and detector temperatures (e.g., 250 °C).

-

Set the carrier gas flow rate to the manufacturer's recommendation for the column.

-

-

Oven Temperature Program:

-

Set an initial oven temperature (e.g., 60 °C) and hold for a specified time (e.g., 1 minute).

-

Program a temperature ramp (e.g., 2 °C/minute) to a final temperature (e.g., 200 °C) and hold for a specified time. The specific program will need to be optimized for the specific column and analytes.

-

-

Sample Injection:

-

Inject a small volume (e.g., 1 µL) of the this compound sample solution into the GC.

-

-

Data Acquisition and Analysis:

-

Acquire the chromatogram. The two enantiomers should appear as separate peaks with different retention times.

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100 where Area1 and Area2 are the peak areas of the two enantiomers.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound enantiomers on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound enantiomers on a specific cell line.

Materials:

-

Human cancer cell line (e.g., A375 melanoma cells)[4]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

This compound enantiomers dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound enantiomers in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

-

Data Measurement and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound enantiomers are initiated by their interaction with specific molecular targets, which in turn triggers intracellular signaling cascades.

Olfactory Signaling Pathway

The primary biological activity of this compound enantiomers is their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. The binding of an odorant molecule to its specific OR initiates a signaling cascade that leads to the perception of smell.

References

- 1. From commercial racemic fragrances to odour active enantiopure compounds: the ten isomers of irone [comptes-rendus.academie-sciences.fr]

- 2. The alpha-Irones [leffingwell.com]

- 3. Iron oxide nanoparticles induced cytotoxicity, oxidative stress, cell cycle arrest, and DNA damage in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral analysis - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 7. researchgate.net [researchgate.net]

- 8. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to α-Irone and its Relationship with Ionones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-irone and its chemical and biological relationship to the ionones. It delves into their structural characteristics, synthetic pathways, physicochemical properties, and known signaling mechanisms. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering tabulated quantitative data for easy comparison, detailed experimental protocols for key synthetic methods, and visualizations of chemical structures and biological pathways to facilitate understanding.

Introduction: The Structural and Olfactory Relationship

Alpha-irone and the ionones are structurally related cyclic terpenoids that are highly valued in the fragrance industry for their characteristic floral scents, particularly those of violet and orris. The core chemical scaffold of both consists of a substituted cyclohexene (B86901) ring attached to a butenone side chain.

The fundamental relationship lies in their shared parent structure. α-Irone is chemically a methylated derivative of α-ionone .[1] Specifically, it is α-ionone with an additional methyl group at the 5-position of the cyclohexene ring.[1] This seemingly minor structural modification has a significant impact on their respective olfactory properties, with α-irone possessing a more radiant and substantive orris-like character compared to the violet-like scent of α-ionone.[2]

From a synthetic perspective, while structurally similar, their precursors differ. Ionones are typically synthesized from citral (B94496), whereas irones are synthesized from a methylated citral derivative.[3] The discovery of ionones was in fact a serendipitous event stemming from research on irones isolated from orris butter.[3]

Chemical Structures and Nomenclature

The chemical structures of α-irone, α-ionone, and β-ionone are presented below. The key difference is the position of the double bond in the cyclohexene ring and the presence of an extra methyl group in α-irone.

Caption: Chemical structures of α-Irone, α-Ionone, and β-Ionone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of α-irone, α-ionone, and β-ionone is provided in the tables below for direct comparison.

Table 1: Physicochemical Properties

| Property | α-Irone | α-Ionone | β-Ionone |

| Molecular Formula | C₁₄H₂₂O[3] | C₁₃H₂₀O[4] | C₁₃H₂₀O[5] |

| Molecular Weight ( g/mol ) | 206.33[3] | 192.30[4] | 192.30[5] |

| Appearance | Colorless liquid[3] | Colorless liquid[4] | Colorless liquid[5] |

| Density (g/mL at 20°C) | 0.933[3] | 0.927[4] | 0.945[5] |

| Boiling Point (°C) | 110 at 3 mmHg[2] | 261[4] | 127[5] |

| Flash Point (°C) | 131[3] | 94[4] | 129[5] |

| Vapor Pressure (mmHg at 20°C) | 0.00397[3] | 0.00097[4] | 0.0042[5] |

| Refractive Index (at 20°C) | 1.490 - 1.500[3] | 1.497 - 1.502[4] | 1.517 - 1.522[5] |

| Solubility | Insoluble in water; soluble in alcohol and oils[6] | Insoluble in glycerin; soluble in alcohol and most fixed oils[6] | Soluble in alcohol and fixed oils; very slightly soluble in water[7] |

Table 2: Spectroscopic Data

| Spectroscopic Data | α-Irone | α-Ionone | β-Ionone |

| Mass Spectrometry (Major m/z peaks) | 206 (M+), 191, 136, 121, 93, 43[8][9] | 192 (M+), 177, 136, 121, 109, 93, 43[10][11] | 192 (M+), 177, 43[11] |

| ¹³C NMR (CDCl₃, δ in ppm) | Data available[12] | 198.26, 148.93, 132.38, 131.95, 122.68, 54.34, 32.53, 31.27, 27.80, 26.94, 26.83, 23.04, 22.77 | Data available |

| ¹H NMR (CDCl₃, δ in ppm) | Data available | 6.60, 6.07, 5.50, 2.27, 2.25, 2.04, 1.57, 1.67-1.03, 0.93, 0.86[13] | Data available |

| IR Spectroscopy (cm⁻¹) | Data available[14] | Data available[6] | Data available |

Synthesis and Experimental Protocols

The synthesis of ionones and irones follows a similar chemical logic, involving an aldol (B89426) condensation to form a pseudo-intermediate, followed by an acid-catalyzed cyclization.

Synthesis of Ionones

The synthesis of ionones begins with the aldol condensation of citral with acetone (B3395972) to form pseudoionone. This intermediate is then cyclized using an acidic catalyst. The choice of acid influences the isomeric ratio of the resulting ionones.

Caption: General workflow for the synthesis of α- and β-ionone from citral and acetone.

Synthesis of α-Irone

The synthesis of α-irone follows a parallel route, starting from 3,6,7-trimethyl-octa-2,6-dienal (a branched citral analog) and acetone to yield pseudoirone. Subsequent cyclization, preferentially with phosphoric acid, yields α-irone.[3]

Caption: General workflow for the synthesis of α-irone.

Detailed Experimental Protocol: Cyclization of Pseudoirone to α-Irone

The following protocol is a representative method for the acid-catalyzed cyclization of pseudoirone to produce a mixture of irone isomers, with a preference for the alpha isomer.

Materials:

-

Pseudoirone

-

Anhydrous solvent (e.g., diethyl ether, pentane)

-

Cyclization agent (e.g., Boron trifluoride etherate, 85% Phosphoric Acid, or Chlorosulfonic Acid)[3][15][16]

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

-

Cooling bath (ice-water or dry ice-acetone)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A solution of pseudoirone in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to the desired reaction temperature (e.g., 0-5°C for boron trifluoride, or as low as -70°C for chlorosulfonic acid) using an appropriate cooling bath.[16][17]

-

Addition of Cyclizing Agent: The cyclizing agent is added dropwise to the cooled solution of pseudoirone with vigorous stirring. The rate of addition should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The reaction is stirred at the specified temperature for a period ranging from 45 minutes to several hours, depending on the chosen acid.[16][17] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into a stirred solution of saturated sodium bicarbonate and ice. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of irone isomers, is purified by vacuum distillation to yield the desired α-irone.[18] The purity and isomeric ratio of the final product can be determined by GC-MS analysis.[19]

Note: The choice of acid catalyst and reaction conditions significantly influences the yield and the isomeric ratio of the resulting irones. For instance, using boron trifluoride can favor the formation of specific stereoisomers of α-irone.[16] Chlorosulfonic acid has been reported to give high yields of α-irone at very low temperatures.[15][17]

Biological Activity and Signaling Pathways

While both ionones and irones are primarily known for their olfactory properties, research has uncovered significant biological activities, particularly for β-ionone.

β-Ionone Signaling Pathway

β-Ionone has been shown to exert a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4] These effects are primarily mediated through the activation of the olfactory receptor 51E2 (OR51E2), a G-protein coupled receptor.[4] Activation of OR51E2 by β-ionone triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT pathways.[4]

The activation of these pathways can lead to various cellular responses, including cell cycle arrest, apoptosis, and modulation of inflammatory responses.[4] For instance, β-ionone has been shown to inhibit the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators.[4]

Caption: Simplified signaling pathway of β-ionone via the OR51E2 receptor.

α-Irone and α-Ionone Biological Activity

The biological activities of α-irone and α-ionone are less extensively studied compared to β-ionone. Some studies suggest that α-ionone may act as an antagonist to the OR51E2 receptor, potentially inhibiting the effects of β-ionone.[4] However, other reports indicate that α-ionone can also act as an agonist.[4] Further research is required to fully elucidate the biological roles and mechanisms of action for α-irone and α-ionone.

Conclusion

This compound and the ionones share a close structural and synthetic relationship, with α-irone being a methylated analog of α-ionone. This subtle structural difference leads to distinct olfactory profiles. While the synthesis of both compound classes follows a similar pattern of condensation and cyclization, the choice of starting materials and catalysts is crucial in determining the final product. The biological activities of these compounds, particularly β-ionone, are an emerging area of research with potential implications for drug development. The well-defined signaling pathway for β-ionone through the OR51E2 receptor provides a foundation for further investigation into the therapeutic potential of this class of molecules. This guide provides a foundational resource for researchers to explore the chemistry and biology of α-irone and its relationship to the ionones.

References

- 1. (E)-beta-ionone, 79-77-6 [thegoodscentscompany.com]

- 2. This compound, 79-69-6 [thegoodscentscompany.com]

- 3. ScenTree - this compound (CAS N° 79-69-6) [scentree.co]

- 4. ScenTree - Alpha-ionone (CAS N° 127-41-3) [scentree.co]

- 5. ScenTree - (E)-Beta-ionone (CAS N° 79-77-6) [scentree.co]

- 6. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. I2-Ionone | C13H20O | CID 638014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. α-Irone [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. α-Ionone [webbook.nist.gov]

- 11. repository.aaup.edu [repository.aaup.edu]

- 12. This compound | C14H22O | CID 5371002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. alpha-Ionone(127-41-3) 1H NMR [m.chemicalbook.com]

- 14. IRONE | 79-69-6 [chemicalbook.com]

- 15. EP0499980A2 - Process for producing irone - Google Patents [patents.google.com]

- 16. US2517800A - Process for preparing this compound isomers by cyclization of pseudoirones - Google Patents [patents.google.com]

- 17. Synthesis of Irone by Cyclization Reaction [yyhx.ciac.jl.cn]

- 18. US5113021A - Process for the manufacture of a mixture of α- and β-irone - Google Patents [patents.google.com]

- 19. Synthesis and olfactory evaluation of (±)-β-irone - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Perception of alpha-Irone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The perception of odor is a complex biological process initiated by the interaction of volatile molecules with olfactory receptors (ORs) in the nasal cavity. Among the vast array of odorants, the isomers of irone are of significant interest due to their characteristic violet and orris root scent, a highly valued note in the fragrance industry.[1] The subtle structural differences between the various isomers of alpha-irone lead to distinct olfactory perceptions, highlighting the remarkable specificity of the olfactory system. This technical guide provides an in-depth exploration of the olfactory perception of this compound isomers, detailing quantitative sensory data, experimental methodologies for their characterization, and the underlying signaling pathways.

Data Presentation: Quantitative Olfactory Data of Irone Isomers

The olfactory characteristics of this compound isomers are defined by their unique odor descriptors and detection thresholds. While comprehensive quantitative data for all isomers is not exhaustively compiled in a single source, the following table summarizes available information from various studies. It is important to note that odor thresholds can vary significantly between individuals and testing methodologies.

| Isomer | Enantiomer | Odor Descriptor(s) | Odor Threshold (ppb) |

| cis-α-Irone | (-)-cis-α-irone | Superior fragrance, single-floral, ionone-like, slightly stronger with a distinct 'orris-butter' character. | 10,000 |

| (+)-cis-α-irone | Iris, sweet irone odor, woody ionone, floral, fruity, green, light, weak, violet-like with woody, methylionone undertones. | 100,000 | |

| trans-α-Irone | Less appreciated than cis-α-irone. | Not specified | |

| β-Irone | (±)-β-irone | Strong, transparent, fruity green top note, rich violet floral heart note, clear, powerful, and long-lasting powdery last note with a woody odor. | Not specified |

| γ-Irone | cis-γ-irone | Powerful and most pleasant violet odor. | Not specified |

| trans-γ-irone | Inferior to cis-γ-irone. | Not specified |

Note: Odor thresholds are highly dependent on the experimental setup and the sensory panel. The values presented here are indicative and should be interpreted within the context of their respective studies.

Experimental Protocols

The characterization of the olfactory perception of this compound isomers relies on a combination of sensory analysis and in vitro cellular assays.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific odor-active compounds in a mixture. The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist assesses the odor.

Methodology:

-

Sample Preparation: A solution of the this compound isomer mixture is prepared in a suitable solvent.

-

Gas Chromatography: The sample is injected into a gas chromatograph equipped with a non-polar or polar capillary column to separate the individual isomers based on their boiling points and affinities for the stationary phase.

-

Olfactometry: A trained sensory panelist sniffs the effluent from the GC column at a heated sniffing port. The panelist records the retention time, duration, and a qualitative description of any perceived odor.

-

Data Analysis: The olfactometric data is correlated with the chromatogram from the chemical detector to identify the specific isomer responsible for each odor perception. Different methods can be used to quantify the odor activity, including:

-

Detection Frequency: The number of panelists who detect an odor at a specific retention time.

-

Dilution to Threshold: The sample is serially diluted, and the highest dilution at which an odor can still be detected is determined (Aroma Extract Dilution Analysis - AEDA).

-

Direct Intensity: Panelists rate the intensity of the perceived odor on a defined scale.

-

In Vitro Receptor Activation Assays: cAMP Measurement in HEK293 Cells